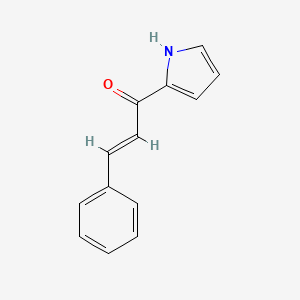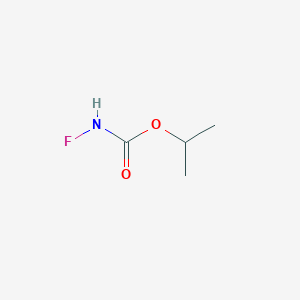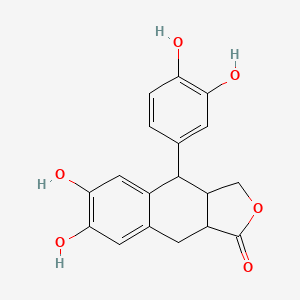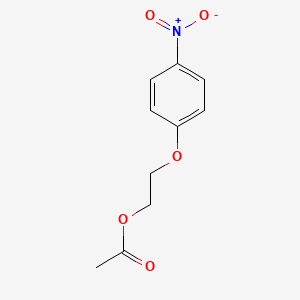
(2e)-3-Phenyl-1-(1h-pyrrol-2-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one is an organic compound with the molecular formula C13H11NO. It features a phenyl group and a pyrrole ring connected by a propenone bridge. This compound adopts an E configuration about the C=C double bond, and the pyrrole ring is inclined to the phenyl ring at an angle of 44.94° .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one can be achieved through various methods. One common approach involves the condensation of benzaldehyde with 2-acetylpyrrole in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis.
化学反应分析
Types of Reactions
(2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl or pyrrole rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or saturated ketones.
科学研究应用
(2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as an anticancer and antimalarial agent.
作用机制
The mechanism of action of (2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one involves interactions with various molecular targets. For instance, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, disrupting their normal functions. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
相似化合物的比较
Similar Compounds
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide: This compound shares a similar structure but includes additional functional groups that may alter its reactivity and biological activity.
Pyrrole-2-carboxaldehyde derivatives: These compounds have a pyrrole ring with different substituents, leading to variations in their chemical and biological properties.
Uniqueness
(2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one is unique due to its specific combination of a phenyl group and a pyrrole ring connected by a propenone bridge. This structure imparts distinct chemical reactivity and biological activities, making it valuable for various research and industrial applications.
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
(E)-3-phenyl-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H11NO/c15-13(12-7-4-10-14-12)9-8-11-5-2-1-3-6-11/h1-10,14H/b9-8+ |
InChI 键 |
GLNFFMZPELBRRR-CMDGGOBGSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CN2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)




![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)


![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)
